2-Bromo-p-terphenyl

Übersicht

Beschreibung

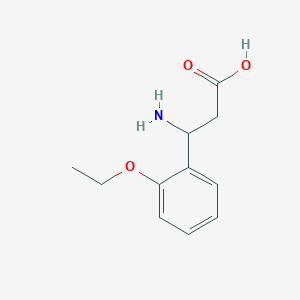

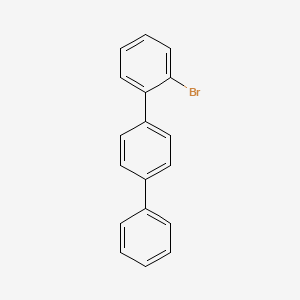

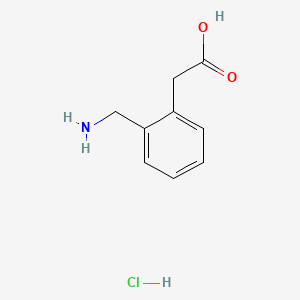

2-Bromo-p-terphenyl is a brominated derivative of terphenyl, which is a polyphenyl compound consisting of three connected benzene rings. The addition of a bromine atom to the para position of one of the phenyl rings results in 2-bromo-p-terphenyl. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of brominated biphenyl compounds, including 2-bromo-p-terphenyl, has been explored in several studies. For instance, the synthesis of 4,4″-Dibromo-p-terphenyl was achieved with a high yield of 86.4% by reacting p-terphenyl with bromine in the presence of ferrous powder as a catalyst in acetonitrile . This method is noted for its low cost, mild reaction conditions, easy operation, and high yield, making it suitable for industrial production. Although the specific synthesis of 2-bromo-p-terphenyl is not detailed in the provided papers, similar bromination techniques could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated biphenyls can vary significantly depending on the position and number of bromine substituents. For example, the molecular structure of 2,6-di(bromomethyl)biphenyl shows that the two phenyl rings are nearly perpendicular to each other, and the bromomethyl groups adopt an anti-conformation . While this structure is not directly 2-bromo-p-terphenyl, it provides insight into how bromine substituents can influence the overall geometry of biphenyl compounds.

Chemical Reactions Analysis

Brominated biphenyls, such as 2-bromo-p-terphenyl, can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. This makes them useful intermediates in organic synthesis. The papers provided do not detail specific reactions involving 2-bromo-p-terphenyl, but the general reactivity of brominated aromatics suggests they could be used in coupling reactions, substitutions, and as precursors for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyls are influenced by the presence of bromine atoms. These compounds are typically solid at room temperature and may exhibit different crystal structures. For instance, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, a related compound, shows a monoclinic space group with non-classical hydrogen bonds of C–H···O and C–H···Br in the structure . The presence of π-π interactions between adjacent bromophenyl rings is also noted. Although these details are specific to a different compound, they provide a general understanding of how bromination can affect the crystal packing and intermolecular interactions of biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Dendrimers and Polymers

2-Bromo-p-terphenyl is utilized in the synthesis and characterization of dendrimers and polymers. In a study by Percec, Chu, and Kawasumi (1994), they describe the synthesis of AB 2 monomers, including a derivative of 2-Bromo-p-terphenyl. This compound plays a role in the creation of soluble hyperbranched polymers, which are significant in materials science for their unique properties (Percec, Chu, & Kawasumi, 1994).

Electro-Optic Display Applications

Gray, Harrison, and Nash (1974) explored the use of 4"-n-alkyl-4-cyano-p-terphenyls, including a derivative 4"-bromo-4-n-heptanoyl-p-terphenyl, in formulating colorless, stable, wide range nematic mixtures. These mixtures are valuable for electro-optic displays, demonstrating the applicability of 2-Bromo-p-terphenyl derivatives in advanced display technologies (Gray, Harrison, & Nash, 1974).

Use in Organic Chemistry and Ligand Synthesis

Stanciu et al. (2006) described the synthesis and characterization of ipso-functionalized derivatives of bulky terphenyl groups, including bromo derivatives. These compounds are important in organic chemistry, especially in the development of new synthetic methods and ligands (Stanciu et al., 2006).

Development of COX-2 Inhibitors

Pinto et al. (1996) discussed the chemistry and pharmacokinetics of terphenyls, including 2-bromo derivatives, as selective COX-2 inhibitors. This research highlights the potential of 2-Bromo-p-terphenyl derivatives in medicinal chemistry and drug development (Pinto et al., 1996).

Sterically Encumbered Ligands in Organometallic Chemistry

In the field of organometallic chemistry, Twamley, Haubrich, and Power (1999) reviewed the element derivatives of sterically encumbering terphenyl ligands, including 2-Bromo-p-terphenyl derivatives. Such compounds are used to manipulate reactivity and stabilize unique bonding types in inorganic chemistry (Twamley, Haubrich, & Power, 1999).

Safety and Hazards

2-Bromo-p-terphenyl is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

1-bromo-2-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPZAKKOEJWWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402143 | |

| Record name | 2-bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-p-terphenyl | |

CAS RN |

3282-24-4 | |

| Record name | 2-bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,1':4',1''-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

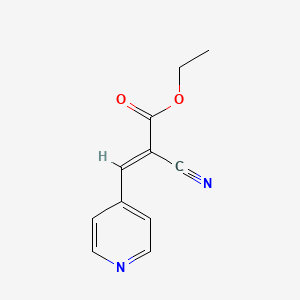

Q1: What is the spatial arrangement of the benzene rings in 2-bromo-p-terphenyl?

A1: 2-bromo-p-terphenyl consists of three benzene rings connected in a linear fashion. The two outer rings are not coplanar with the central benzene ring. Specifically, the dihedral angles between the mean planes of the central benzene ring and the outer phenyl and bromophenyl rings are 33.47° and 66.35°, respectively []. This non-planar arrangement is likely due to steric hindrance between the hydrogen atoms on adjacent rings.

Q2: What types of intermolecular interactions contribute to the crystal packing of 2-bromo-p-terphenyl?

A2: The crystal structure of 2-bromo-p-terphenyl is stabilized by weak C—H⋯π interactions and intermolecular Br⋯Br interactions with a distance of 3.5503 Å []. These interactions contribute to the overall packing arrangement of the molecules within the crystal lattice.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)

![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)